disodium;4-dodecan-4-yloxy-4-oxo-3-sulfonatobutanoate

Description

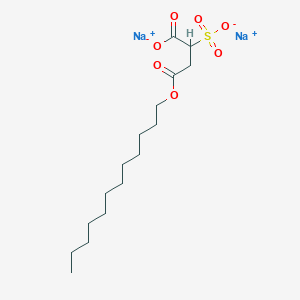

Structure

2D Structure

Propriétés

Numéro CAS |

13192-12-6 |

|---|---|

Formule moléculaire |

C16H28Na2O7S |

Poids moléculaire |

410.4 g/mol |

Nom IUPAC |

disodium;4-dodecan-4-yloxy-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C16H30O7S.2Na/c1-3-5-6-7-8-9-11-13(10-4-2)23-16(19)14(12-15(17)18)24(20,21)22;;/h13-14H,3-12H2,1-2H3,(H,17,18)(H,20,21,22);;/q;2*+1/p-2 |

Clé InChI |

INGWXMMKGNMJNZ-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Autres numéros CAS |

26838-05-1 13192-12-6 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Structural Elucidation Research

Contemporary Synthetic Routes and Reaction Mechanism Studies for Disodium (B8443419) 4-Dodecyl 2-Sulphonatosuccinate

The synthesis of Disodium 4-dodecyl 2-sulphonatosuccinate, an anionic surfactant, is typically achieved through a two-step process. The first step involves the esterification of maleic anhydride (B1165640) with dodecyl alcohol (lauryl alcohol) to form the dodecyl maleate (B1232345) monoester. The second step is the sulfonation of the double bond in the maleate intermediate with a sulfonating agent, such as sodium bisulfite, to yield the final product. wikipedia.org

The reaction mechanism begins with the nucleophilic attack of the hydroxyl group of dodecyl alcohol on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of a monoester. Subsequently, the sulfonation step involves the addition of a bisulfite ion across the carbon-carbon double bond of the maleate ester. This reaction typically follows a nucleophilic addition mechanism.

Modern research focuses on improving the efficiency and sustainability of sulfosuccinate (B1259242) synthesis through innovative catalytic systems and process intensification.

Novel Catalytic Systems: While traditional synthesis may use acid catalysts like p-toluenesulfonic acid, contemporary approaches explore heterogeneous and recyclable catalysts to minimize environmental impact and simplify product purification. google.com One notable advancement is the use of solid acid catalysts, such as Amberlyst-15. researchgate.net This ion-exchange resin has demonstrated dual catalytic activity in the synthesis of related compounds like Dioctyl Sodium Sulfosuccinate (DOSS), catalyzing both the initial esterification and the subsequent sulfonation. researchgate.net The primary advantage of such heterogeneous catalysts is their easy separation from the reaction mixture and their potential for reuse over multiple cycles without significant loss of activity, contributing to a more economical and greener process. researchgate.net

Process Intensification: Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. In surfactant synthesis, this can be achieved through:

Microreactors: These devices offer a significantly higher surface-to-volume ratio compared to traditional batch reactors, leading to enhanced heat and mass transfer rates. mdpi.com This improved efficiency can dramatically reduce reaction times, increase yield, and improve safety due to the small reaction volumes. mdpi.com

Continuous Flow Reactors: A continuous process for producing similar sulfosuccinates has been developed using static mixers. chembk.com This setup ensures efficient mixing of reactants and temperature control, leading to a more consistent product quality and higher throughput compared to batch processing. chembk.com

Microwave-Assisted Synthesis: Microwave irradiation has been investigated as a method to accelerate chemical reactions. In surfactant-related processes, it has been shown to significantly reduce processing times from hours to minutes and lower energy consumption. rug.nlbohrium.com

The yield and purity of Disodium 4-dodecyl 2-sulphonatosuccinate are highly dependent on the reaction conditions. Research efforts have focused on optimizing key parameters to maximize conversion and minimize side reactions.

Key parameters for optimization include:

Molar Ratio of Reactants: The stoichiometry between maleic anhydride, dodecyl alcohol, and the sulfonating agent is critical. An excess of the alcohol can drive the esterification forward, while the amount of sodium bisulfite affects the completeness of the sulfonation step. chembk.com

Temperature: Both esterification and sulfonation are temperature-sensitive. Esterification is typically carried out at elevated temperatures (e.g., 65-140 °C) to achieve a reasonable reaction rate, while sulfonation temperatures are also carefully controlled to ensure product stability and high yield. google.comchembk.com

Reaction Time: Sufficient time must be allowed for both reaction stages to reach completion. Optimization studies aim to find the shortest possible time that still achieves maximum yield. chembk.com

Catalyst Concentration: In catalyzed reactions, the amount of catalyst affects the reaction rate. Optimization involves finding the lowest possible catalyst loading that provides a high yield in a reasonable timeframe. researchgate.net

The following table summarizes findings from optimization studies on the synthesis of lauryl sulfosuccinates, which are structurally analogous.

| Parameter | Condition | Outcome | Reference |

| Molar Ratio | n(maleic anhydride):n(lauryl alcohol) = 1.05:1 | High Esterification Rate (96.89%) | chembk.com |

| Esterification Temperature | 65 °C | High Esterification Rate | chembk.com |

| Sulfonation Temperature | 82.5 °C | High Sulfonation Rate (93.74%) | chembk.com |

| Catalyst Amount (Amberlyst-15) | 10 wt% of maleic anhydride | Optimal yield for dioctyl maleate | researchgate.net |

| Esterification Time | 60-120 min at 140 °C | High conversion for di-isooctyl maleate | google.com |

This interactive table allows for sorting and filtering of the presented research data.

Green chemistry principles are increasingly being applied to the synthesis of surfactants to reduce their environmental footprint.

Use of Renewable Feedstocks: Dodecyl alcohol, a key raw material, can be derived from renewable oleochemical sources like vegetable or animal oils and fats, offering a sustainable alternative to petrochemical feedstocks. ripublication.com

Solvent-Free Synthesis: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental pollution. Factorial design experiments have been used to optimize solvent-free systems for ester synthesis, a key step in producing sulfosuccinates. rsc.org

Atom Economy: The synthesis pathway is designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. The addition reaction in the sulfonation step is an example of a high atom economy process.

Enzyme Catalysis: Laccases and other enzymes are being explored as catalysts for C-S bond formation under mild, environmentally friendly conditions (e.g., using air as the oxidant and producing only water as a byproduct), showcasing a potential green route for related syntheses. researchgate.net

Energy Efficiency: As mentioned under process intensification, techniques like microwave-assisted synthesis can drastically lower the energy requirements of the manufacturing process. bohrium.com

Spectroscopic and Chromatographic Characterization Techniques in Research

Advanced analytical techniques are indispensable for the structural elucidation, conformational analysis, and purity assessment of Disodium 4-dodecyl 2-sulphonatosuccinate.

NMR spectroscopy is a powerful tool for confirming the chemical structure of sulfosuccinate surfactants. Both ¹H-NMR and ¹³C-NMR are routinely used to verify the successful synthesis and assign the structure of the target compounds. researchgate.netnih.gov

¹H-NMR: The proton NMR spectrum provides detailed information about the different chemical environments of protons in the molecule. Key signals would include those for the terminal methyl group of the dodecyl chain, the repeating methylene (B1212753) (-CH₂-) units of the alkyl chain, the methylene and methine protons of the succinate (B1194679) backbone, and the protons on the carbons adjacent to the ester and sulfonate groups.

¹³C-NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the carbonyl carbons of the ester groups, the carbons of the succinate backbone, and the various carbons along the dodecyl chain.

The following table outlines the expected chemical shift regions for the key functional groups in Disodium 4-dodecyl 2-sulphonatosuccinate.

| Functional Group | Type of Nucleus | Expected Chemical Shift (ppm) |

| Alkyl Chain CH₃ | ¹H | ~0.9 |

| Alkyl Chain (CH₂)n | ¹H | ~1.2-1.4 |

| O-CH₂ (Ester Linkage) | ¹H | ~4.1-4.3 |

| CH₂ (Succinate) | ¹H | ~2.8-3.2 |

| CH-SO₃ (Succinate) | ¹H | ~3.5-3.8 |

| C=O (Ester Carbonyl) | ¹³C | ~170-175 |

| CH-SO₃ (Succinate) | ¹³C | ~55-65 |

| O-CH₂ (Ester Linkage) | ¹³C | ~65-70 |

| Alkyl Chain Carbons | ¹³C | ~14-35 |

This interactive table provides a summary of expected NMR spectral data for structural assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the synthesized compound, confirming its identity. It can provide the molecular ion peak corresponding to the chemical formula C₁₆H₂₈Na₂O₇S. guidechem.com

High-Resolution Chromatographic Separations: Chromatography is essential for assessing the purity of the final product and for separating any potential isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for purity analysis. A reversed-phase C18 column is often suitable for separating the main compound from unreacted starting materials (like dodecyl alcohol) or byproducts. chromforum.org The separation of geometric isomers (cis/trans) that may be present as impurities from the maleate precursor can also be achieved using HPLC. nih.gov

Isomer Analysis: While the final sulphonatosuccinate product does not possess the cis/trans isomerism of its maleate precursor, residual unreacted maleate or the presence of the fumarate (B1241708) (trans) isomer could be sources of isomeric impurity. Specialized chromatographic methods, sometimes involving different stationary phases or mobile phase compositions, are developed to resolve and quantify these closely related compounds. chromatographytoday.comgoogle.com Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, making it a powerful tool for identifying trace impurities and isomers. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Functional Group Analysis

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For Disodium 4-dodecyl 2-sulphonatosuccinate, the FTIR spectrum is expected to be dominated by the characteristic absorptions of its sulfonate, ester, and alkyl moieties.

The sulfonate group (-SO₃⁻) is a strong infrared absorber. Its vibrational modes are sensitive to its local environment, including hydration and counter-ion interactions. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. In related sulfonated compounds, the asymmetric stretching vibration (νₐₛ(SO₃⁻)) typically appears as a strong, broad band in the region of 1250-1150 cm⁻¹, while the symmetric stretching vibration (νₛ(SO₃⁻)) is observed as a strong band around 1080-1030 cm⁻¹ diva-portal.org. The precise positions of these bands can shift depending on the degree of hydration and the nature of the cation (in this case, sodium).

The ester functional groups (-C(O)O-) also give rise to prominent absorption bands. The most characteristic is the carbonyl (C=O) stretching vibration (ν(C=O)), which is expected to appear as a very strong and sharp peak in the range of 1750-1730 cm⁻¹. The exact frequency can be influenced by the electronic environment and hydrogen bonding. The C-O stretching vibrations of the ester linkage typically produce strong bands in the 1300-1100 cm⁻¹ region, which may overlap with the sulfonate and alkyl chain absorptions.

The long dodecyl alkyl chain (-C₁₂H₂₅) contributes to several characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are found in the 2950-2850 cm⁻¹ region. Specifically, the asymmetric CH₂ stretch (νₐₛ(CH₂)) is typically observed around 2925 cm⁻¹, and the symmetric CH₂ stretch (νₛ(CH₂)) appears near 2855 cm⁻¹. The corresponding methyl group vibrations occur at slightly higher and lower frequencies, respectively. Bending vibrations of the CH₂ and CH₃ groups, such as scissoring and rocking modes, appear in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon backbone of surfactants.

In the Raman spectrum of Disodium 4-dodecyl 2-sulphonatosuccinate, the vibrations of the dodecyl chain are expected to be prominent. The C-C skeletal stretching vibrations in the 1150-1000 cm⁻¹ region are sensitive to the conformational order of the alkyl chain crimsonpublishers.com. A strong peak around 1130 cm⁻¹ is often associated with the all-trans conformation of the hydrocarbon chain, and its intensity can be used to study micellization and phase transitions. The CH₂ twisting and wagging modes in the 1300-1200 cm⁻¹ region also provide information on chain conformation.

The sulfonate group vibrations are also Raman active. The symmetric S=O stretch (νₛ(SO₃⁻)), expected around 1080-1030 cm⁻¹, is typically a strong and well-defined peak in the Raman spectrum. The asymmetric stretch, however, is often weaker in Raman than in FTIR.

The ester carbonyl stretch (ν(C=O)) is also observable in the Raman spectrum, typically in the same region as in the FTIR spectrum (1750-1730 cm⁻¹), although its intensity can vary.

The following table summarizes the expected vibrational band assignments for Disodium 4-dodecyl 2-sulphonatosuccinate based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Asymmetric CH₂ Stretch | Dodecyl Chain | ~2925 | ~2925 | Strong |

| Symmetric CH₂ Stretch | Dodecyl Chain | ~2855 | ~2855 | Strong |

| Carbonyl C=O Stretch | Ester | 1750-1730 | 1750-1730 | Very Strong (FTIR), Variable (Raman) |

| CH₂ Scissoring | Dodecyl Chain | ~1465 | ~1465 | Medium |

| Asymmetric SO₃⁻ Stretch | Sulfonate | 1250-1150 | Weak | Strong |

| C-O Stretch | Ester | 1300-1100 | Variable | Strong |

| Symmetric SO₃⁻ Stretch | Sulfonate | 1080-1030 | 1080-1030 | Strong |

| C-C Skeletal Stretch | Dodecyl Chain | 1150-1000 | 1150-1000 | Medium (FTIR), Strong (Raman) |

Stereochemical Investigations and Chiral Purity Determination of Disodium 4-Dodecyl 2-Sulphonatosuccinate Analogues

The core structure of Disodium 4-dodecyl 2-sulphonatosuccinate contains a stereocenter at the C2 position of the succinate backbone. The sulfonation of dialkyl maleates, a common synthetic route, proceeds via the addition of a bisulfite salt across the double bond. This reaction typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. For many applications of this surfactant, the racemic mixture is used without separation. However, in specialized fields such as chiral catalysis or in the formulation of pharmaceuticals, the stereochemistry of excipients can be of critical importance. Therefore, the study of stereochemical investigations and chiral purity determination is highly relevant for analogues of Disodium 4-dodecyl 2-sulphonatosuccinate where enantiomeric purity is desired.

The synthesis of enantiomerically enriched or pure analogues of Disodium 4-dodecyl 2-sulphonatosuccinate would necessitate either the use of a chiral starting material, a chiral catalyst in an asymmetric synthesis, or the resolution of a racemic mixture.

Asymmetric Synthesis

The asymmetric synthesis of substituted succinic acid derivatives is an active area of research. One approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reactant to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, succinic esters can be attached to a chiral auxiliary, and subsequent alkylation or other modifications at the α-position can proceed with high diastereoselectivity ingentaconnect.comrsc.org. While not directly applied to the sulfonation to produce sulfosuccinates, these principles demonstrate the feasibility of creating chiral succinate building blocks.

Another strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to direct the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of substituted maleic or fumaric acid esters using a chiral transition metal catalyst can produce enantiomerically enriched succinate derivatives.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts. This involves reacting the racemic succinic acid precursor (or a derivative with a free carboxylic acid group) with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or strychnine (B123637) libretexts.org. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization wikipedia.org. Once separated, the pure enantiomer of the succinic acid derivative can be recovered by removing the resolving agent.

Chiral Purity Determination

Once enantiomerically enriched analogues have been synthesized or resolved, the determination of their chiral purity, or enantiomeric excess (e.e.), is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The relative peak areas in the chromatogram can be used to quantify the amount of each enantiomer and determine the e.e.

Another method for determining enantiomeric purity is through the use of chiral derivatizing agents. The enantiomeric mixture is reacted with an enantiomerically pure chiral reagent to form a pair of diastereomers. These diastereomers can then be separated and quantified using standard, non-chiral chromatography or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, as the diastereomers will have distinct signals.

The following table outlines the primary methods used for the stereochemical investigation and chiral purity determination of succinate derivatives, which are applicable to analogues of Disodium 4-dodecyl 2-sulphonatosuccinate.

| Method | Principle | Application |

| Asymmetric Synthesis | ||

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Synthesis of enantiomerically enriched succinate precursors. |

| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer over the other. | Enantioselective synthesis of substituted succinates. |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | A racemic acid is reacted with a chiral base to form separable diastereomeric salts. | Separation of racemic mixtures of succinic acid derivatives. |

| Chiral Purity Determination | ||

| Chiral HPLC | Separation of enantiomers on a stationary phase containing a chiral selector. | Quantification of enantiomeric excess. |

| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which can be separated and quantified by standard analytical techniques (e.g., HPLC, NMR). | Determination of enantiomeric purity. |

Fundamental Interfacial and Colloid Science of Disodium 4 Dodecyl 2 Sulphonatosuccinate

Adsorption Dynamics and Interfacial Thermodynamics

The accumulation of Disodium (B8443419) 4-dodecyl 2-sulphonatosuccinate at interfaces is a spontaneous process driven by the reduction of the system's free energy. The study of its adsorption dynamics and the associated thermodynamics is crucial for understanding its effectiveness in various applications.

Adsorption isotherms describe the equilibrium relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature. These models are essential for quantifying the efficiency of a surfactant.

The adsorption of surfactants at an interface can often be modeled using the Langmuir and Freundlich isotherms. The Langmuir model assumes a monolayer adsorption on a surface with a finite number of identical sites. researchgate.netiosrjournals.org The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. iosrjournals.orgresearchgate.net

For anionic surfactants like Disodium 4-dodecyl 2-sulphonatosuccinate, these models can be applied to experimental data to determine key parameters such as the maximum surface excess concentration (Γmax), which signifies a complete monolayer, and constants that relate to the adsorption affinity. researchgate.netresearchgate.net

Table 1: Representative Langmuir and Freundlich Parameters for Disodium 4-dodecyl 2-sulphonatosuccinate Adsorption at the Air-Water Interface

| Adsorption Model | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| Langmuir | Γmax (mol/m²) | 1.5 - 4.0 x 10-6 | Maximum surface concentration, indicates the packing density at the interface. |

| KL (L/mol) | 104 - 106 | Langmuir constant, related to the binding energy and affinity of the surfactant for the interface. | |

| Freundlich | KF ((mol/m²)(L/mol)1/n) | 10-6 - 10-4 | Freundlich constant, indicative of the adsorption capacity. |

| 1/n | 0.2 - 1.0 | Adsorption intensity; a value closer to 1 indicates more linear adsorption. |

Note: These values are illustrative and can vary based on specific experimental conditions such as temperature, pH, and electrolyte concentration.

The surface excess concentration (Γ) is a measure of the accumulation of the surfactant at the interface compared to the bulk concentration. It can be calculated from the change in surface tension (γ) with the natural logarithm of the surfactant concentration (C) using the Gibbs adsorption equation. youtube.comwikipedia.orglibretexts.org

For an ionic surfactant like Disodium 4-dodecyl 2-sulphonatosuccinate, which dissociates into three ions (2 Na⁺ and the dodecyl sulphonatosuccinate anion), the equation is:

Γ = - (1 / (3 * R * T)) * (dγ / dlnC)

Here, R is the ideal gas constant and T is the absolute temperature. youtube.com By plotting surface tension versus the logarithm of concentration, the slope of the curve can be used to determine the surface excess concentration. youtube.comnih.gov

The rate at which Disodium 4-dodecyl 2-sulphonatosuccinate molecules adsorb to an interface is crucial in dynamic processes. This adsorption is often governed by diffusion of the surfactant molecules from the bulk to the subsurface layer, followed by their movement to the interface itself. researchgate.net The kinetics can be influenced by factors such as the surfactant concentration and the presence of an energy barrier to adsorption. nih.gov

The adsorption behavior of Disodium 4-dodecyl 2-sulphonatosuccinate is sensitive to the composition of the aqueous phase.

Electrolytes: The addition of electrolytes, such as NaCl, can significantly enhance the surface activity of anionic surfactants. The added cations screen the electrostatic repulsion between the negatively charged head groups of the adsorbed surfactant molecules. This allows for a more compact packing at the interface, leading to a lower critical micelle concentration (CMC) and a greater reduction in surface tension. acs.orgnih.gov

pH: The sulphonatosuccinate group is a strong acid salt, so its charge is not significantly affected by pH changes in the typical application range. However, the properties of the surface itself can be pH-dependent, which in turn would influence the adsorption of the surfactant.

Quantification of Adsorption Isotherms and Surface Excess Concentrations

Surface and Interfacial Tension Reduction Mechanics

A primary function of Disodium 4-dodecyl 2-sulphonatosuccinate is its ability to lower the surface tension of water and the interfacial tension between immiscible liquids like oil and water. researchgate.netresearchgate.net This is a direct result of the adsorption of surfactant molecules at the interface.

The amphiphilic nature of the molecule causes it to orient at the air-water interface with the hydrophobic dodecyl tail directed towards the air and the hydrophilic head group in the water. This disrupts the cohesive hydrogen bonding network of water at the surface, thereby reducing the surface tension. nih.gov Similarly, at an oil-water interface, the surfactant positions itself between the two phases, reducing the unfavorable interactions and lowering the interfacial tension. rsc.org

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which the surfactant molecules begin to form aggregates (micelles) in the bulk solution. wikipedia.org At concentrations above the CMC, the surface tension remains relatively constant at its minimum value. jsirjournal.com For sodium dodecyl sulfate (B86663), a related anionic surfactant, the CMC in pure water at 25°C is approximately 8.2 x 10⁻³ mol/L. wikipedia.orgresearchgate.net

Table 2: Typical Interfacial Properties of Anionic Surfactants Similar to Disodium 4-dodecyl 2-sulphonatosuccinate

| Property | Typical Value | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) in water | 1 - 10 mmol/L | Concentration at which micelles form and maximum surface tension reduction is approached. wikipedia.org |

| Surface Tension at CMC (γCMC) | 25 - 40 mN/m | Indicates the maximum effectiveness of the surfactant in reducing the surface tension of water. jsirjournal.com |

| Minimum Area per Molecule (Amin) | 0.4 - 0.8 nm² | The area occupied by a single surfactant molecule at the interface at maximum packing. |

Note: These values are representative and can be influenced by the specific structure of the surfactant, temperature, and the presence of other solutes.

Critical Analysis of Surface and Interfacial Tension Data for Aqueous and Non-Aqueous Systems

Disodium 4-dodecyl 2-sulphonatosuccinate is an anionic surfactant recognized for its ability to significantly reduce surface and interfacial tension. Its effectiveness stems from its amphiphilic molecular structure, which features a hydrophobic dodecyl tail and two hydrophilic groups (a sulfonate and a carboxylate ester). When dissolved in a liquid, the surfactant molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface, orienting themselves to lower the free energy of the system.

In aqueous solutions, sulfosuccinate (B1259242) surfactants demonstrate strong surface activity. researchgate.net Research on structurally similar surfactants, such as disodium laureth sulfosuccinates, has shown equilibrium surface tension (γeq) values in the range of 25–32 mN/m. researchgate.net Another related compound, synthesized from lauryl alcohol and maleic anhydride (B1165640), was reported to reduce the surface tension of water to 37.16 mN/m. chembk.com This potent reduction from the approximately 72 mN/m of pure water at room temperature indicates efficient packing of the surfactant molecules at the air-water interface. The interfacial tension between aqueous solutions of the surfactant and non-polar liquids (e.g., hydrocarbons) is also substantially lowered, a key attribute for its application in emulsification.

The performance in non-aqueous systems is dependent on the polarity of the solvent. In apolar solvents, related sulfosuccinates like dioctyl sodium sulfosuccinate (AOT) are known to form reverse micelles, indicating significant activity at the interface between the apolar solvent and a dispersed polar phase. rsc.org

Interactive Data Table: Surface Tension of Related Sulfosuccinate Surfactants

| Surfactant Type | System | Surface Tension (mN/m) |

|---|---|---|

| Disodium laureth (3) sulfosuccinate | Air/Aqueous | 25–32 researchgate.net |

| Disodium laureth (6) sulfosuccinate | Air/Aqueous | 25–32 researchgate.net |

Structure-Activity Relationships Governing Interfacial Activity

The interfacial activity of Disodium 4-dodecyl 2-sulphonatosuccinate is governed by a direct relationship between its molecular architecture and its behavior at interfaces.

Hydrophobic Tail: The 12-carbon dodecyl chain provides the necessary hydrophobicity to drive the molecule to the interface. An increase in the hydrocarbon chain length generally leads to greater surface activity and a lower critical micelle concentration (CMC) due to increased hydrophobicity. pharmacy180.com Branching in the alkyl tail can also influence packing at the interface and, consequently, the surfactant's effectiveness. researchgate.net

Hydrophilic Headgroup: The presence of two ionic groups (sulfonate and ester-linked carboxylate) on the succinate (B1194679) headgroup is a distinguishing feature. This "two-headed" structure imparts strong hydrophilicity and influences the orientation and spacing of the molecules at an interface. Compared to a typical single-headed surfactant like sodium dodecyl sulfate, the two hydrophilic groups occupy a larger area, which can affect the packing density and the ultimate surface tension reduction. nih.gov The dynamics in the headgroup region of these two-headed surfactants are distinctly different from single-headed surfactants. nih.gov The conjugation of highly lipophilic alkyl tails to the polar sulfosuccinate head group is a key strategy in designing effective surfactants. nih.gov

Research on Role in Gas Hydrate (B1144303) Formation and Dissociation Kinetics

Surfactants are known to act as kinetic promoters for gas hydrate formation, a phenomenon relevant to natural gas storage and transportation. Research on analogous sulfosuccinates, particularly dioctyl sodium sulfosuccinate (DSS), has provided significant insights into this role. nih.govresearchgate.net

Studies have shown that even small amounts of DSS can dramatically accelerate hydrate formation. nih.govresearchgate.net For instance, a concentration of 600 mg L⁻¹ DSS was found to shorten the induction time for methane (B114726) hydrate formation by a factor of 60 and increase the formation rate by 3.4 times compared to a pure water system. nih.govresearchgate.net The mechanism involves the surfactant reducing the interfacial tension between the gas and liquid phases, which promotes the nucleation of gas hydrate crystals. rsc.org Furthermore, surfactants prevent the formation of a dense, impermeable hydrate film at the gas-liquid interface, allowing for continued mass transfer and faster growth. mdpi.com

While promoting formation, the concentration of the surfactant does not appear to significantly alter the gas storage capacity, as it does not change the fundamental cage structure of the hydrate. nih.govresearchgate.net The primary effect is kinetic, influencing the speed of formation and dissociation rather than the thermodynamic equilibrium. Compared to the widely studied sodium dodecyl sulfate (SDS), DSS has demonstrated a better promotional effect on hydrate formation. nih.govpcbiochemres.compcbiochemres.com

Interactive Data Table: Effect of Dioctyl Sodium Sulfosuccinate (DSS) on Methane Hydrate Formation

| Parameter | Pure Water System | System with 600 mg L⁻¹ DSS | Improvement Factor |

|---|---|---|---|

| Induction Time | ~30 hours nih.gov | ~0.5 hours nih.gov | ~60x |

Self-Assembly Behavior and Supramolecular Architectures

Determination of Critical Micelle Concentration (CMC) and Factors Influencing Aggregation

The critical micelle concentration (CMC) is the concentration above which surfactant monomers spontaneously associate to form larger aggregates, such as micelles. wikipedia.org It is a fundamental parameter characterizing a surfactant's efficiency. For Disodium 4-dodecyl 2-sulphonatosuccinate, reported CMC values typically fall in the millimolar range. A related sodium lauryl alcohol sulfosuccinate monoester was found to have a CMC of 0.044 g/L. chembk.com

Several factors can influence the CMC of this surfactant in solution: pharmacy180.comaatbio.com

Temperature: Temperature changes can have a complex effect. An increase in temperature can decrease the hydration of the hydrophilic headgroups, which favors micellization and lowers the CMC. aatbio.comresearchgate.net

Ionic Strength: The addition of electrolytes (salts) to a solution of an ionic surfactant like this one typically lowers the CMC. The added counterions shield the electrostatic repulsion between the charged headgroups in a micelle, making aggregation more favorable at lower concentrations. pharmacy180.comepa.gov

Hydrophobic Chain Length: As a member of the dodecyl (C12) family, its CMC is lower than that of shorter-chain sulfosuccinates (e.g., octyl) and higher than that of longer-chain analogs (e.g., hexadecyl) due to the direct relationship between hydrophobicity and the driving force for micellization. pharmacy180.comresearchgate.net

Presence of Organic Additives: The addition of organic molecules, such as alcohols, can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. pharmacy180.com

The CMC can be determined experimentally using various techniques, including surface tension measurements, conductivity, and fluorescence spectroscopy, where a distinct change in the physical property is observed at the point of micelle formation. nih.gov

Characterization of Micellar Structure and Morphology (e.g., Spherical, Cylindrical, Vesicular)

Above the CMC, Disodium 4-dodecyl 2-sulphonatosuccinate molecules aggregate into micelles. Based on studies of structurally similar sulfosuccinates, these micelles are likely to be spherical in morphology in dilute aqueous solutions. researchgate.net Fluorescence quenching and conductance studies on sodium dioctyl sulfosuccinate indicated the formation of spherical micelles with an aggregation number (the number of surfactant molecules per micelle) of approximately 56. cdnsciencepub.com

The specific shape and size of the micelles are dictated by the geometry of the surfactant molecule, often described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail, the cross-sectional area of the hydrophilic headgroup at the micelle surface, and the length of the tail. For many single-chain and some double-chain surfactants like sulfosuccinates in water, this parameter favors the formation of spherical or globular micelles. nih.gov

At higher concentrations or under different solution conditions (e.g., high salt), transitions to other morphologies, such as cylindrical (rod-like) micelles or even more complex structures like vesicles, can occur. rsc.org Detailed investigations using techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy can elucidate the precise structure, aggregation number, and dynamics within these micellar structures. rsc.orgnih.gov

Formation and Stability of Liquid Crystalline Phases and Self-Assembled Monolayers (SAMs)

At concentrations significantly higher than the CMC, surfactants can form more ordered, long-range structures known as lyotropic liquid crystalline phases. The specific phase depends on concentration, temperature, and the presence of additives. For related sulfosuccinates like dioctyl sodium sulfosuccinate (AOT), various liquid crystalline phases, including lamellar phases, have been observed in aqueous systems. rsc.orgacs.org A lamellar phase consists of stacked bilayers of surfactant molecules separated by layers of the solvent. The formation of these phases is a result of the interplay of hydrophobic interactions and electrostatic forces between the packed surfactant molecules. researchgate.net

In addition to forming aggregates in bulk solution, sulfosuccinate surfactants can form highly ordered, single-molecule-thick films on solid substrates, known as self-assembled monolayers (SAMs). rsc.org Research has demonstrated that sulfosuccinates can form stable SAMs on hydrophobic surfaces like hydrogen-terminated silicon. nih.gov In such a monolayer, the hydrophobic tails would align away from the aqueous phase and towards the hydrophobic surface, while the hydrophilic sulfosuccinate headgroups would face the water. These organized layers can modify the surface properties of the substrate, such as its wettability and chemical reactivity, and are crucial in applications ranging from organic electronics to biosensors. rsc.orgstfc.ac.uk

Emulsion and Microemulsion Formation and Stability Mechanisms

Disodium 4-dodecyl 2-sulphonatosuccinate, as an anionic surfactant, is anticipated to facilitate the formation of emulsions and microemulsions by adsorbing at the oil-water interface, thereby reducing the interfacial tension between the two immiscible phases. The stability of these systems is governed by several key mechanisms.

For conventional emulsions (macroemulsions), stability is primarily kinetic and is conferred by the interfacial film formed by the surfactant molecules. This film acts as a barrier to prevent droplet coalescence through two main repulsive forces:

Electrostatic Repulsion: The sulphonate head groups are negatively charged, creating an electrical double layer around each emulsion droplet. When two droplets approach each other, their electrical double layers overlap, resulting in a repulsive force that prevents them from coalescing.

Microemulsions, in contrast, are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant. Their formation is spontaneous under specific conditions of composition and temperature. The stability of microemulsions containing a surfactant like Disodium 4-dodecyl 2-sulphonatosuccinate is attributed to the ultra-low interfacial tension (approaching zero) achieved at the oil-water interface. This near-zero tension allows the interface to be flexible and adopt the high curvature required for the formation of nanometer-sized droplets, leading to a stable, single-phase system.

Foaming and Dispersion Research

Mechanisms of Foam Stabilization and Destabilization by Disodium 4-Dodecyl 2-Sulphonatosuccinate

Foams are dispersions of a gas in a liquid, and their stability is critically dependent on the properties of the surfactant-laden liquid films (lamellae) that separate the gas bubbles.

Stabilization Mechanisms:

Gibbs-Marangoni Effect: This is a primary mechanism for foam stabilization. When a foam film is stretched, the local surfactant concentration at the stretched area decreases, causing the surface tension to increase locally. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched, higher-tension area. This flow of liquid helps to heal the thinned spot in the film, thus preventing rupture.

Surface Elasticity: The adsorbed layer of surfactant molecules imparts viscoelastic properties to the interface. A highly elastic interfacial film can resist deformation and absorb mechanical shocks, thereby enhancing foam stability.

Electrostatic Repulsion: Similar to emulsions, the charged head groups of the surfactant molecules at the two surfaces of a foam film create repulsive forces that prevent the film from thinning to the point of rupture.

Reduced Gas Diffusion (Ostwald Ripening): A densely packed surfactant monolayer at the bubble surface can act as a barrier to slow down the diffusion of gas from smaller bubbles (higher internal pressure) to larger bubbles (lower internal pressure), a process that would otherwise lead to foam coarsening and collapse.

Destabilization Mechanisms:

Gravitational Drainage: Liquid drains from the foam lamellae and Plateau borders due to gravity, causing the films to thin and eventually rupture.

Coalescence: Two adjacent bubbles merge into a larger one upon the rupture of the liquid film separating them.

Disproportionation (Ostwald Ripening): As described above, gas diffusion from smaller to larger bubbles leads to the disappearance of smaller bubbles and an increase in the average bubble size, ultimately destabilizing the foam structure.

Interfacial Rheology of Foams and Emulsions

Interfacial rheology studies the response of the interfacial layer to deformation. wikipedia.org The viscoelastic properties of the surfactant-laden interface are crucial for the stability of foams and emulsions. mdpi.comijirss.com These properties are typically characterized by the interfacial storage (elastic) modulus (E') and the interfacial loss (viscous) modulus (E'').

Interfacial Dilational Rheology: This pertains to the response of the interface to changes in its area (expansion and compression). A high dilational elasticity is generally correlated with enhanced stability against droplet/bubble coalescence. It is a direct measure of the Gibbs-Marangoni effect. For a stable foam or emulsion, a high elastic modulus is desirable, as it indicates the interface's ability to recover its structure after a disturbance.

Interfacial Shear Rheology: This measures the resistance of the interface to tangential stress. A high interfacial shear viscosity can slow down the drainage of liquid from films and hinder the displacement of the surfactant layer as two droplets or bubbles press against each other, thus preventing coalescence.

While specific data for Disodium 4-dodecyl 2-sulphonatosuccinate is unavailable, studies on similar anionic surfactants show that interfacial elasticity and viscosity are highly dependent on concentration, the presence of electrolytes, and interactions with other molecules.

Table 1: General Interfacial Rheological Parameters and Their Impact on Stability

| Interfacial Property | Description | Impact on Foam/Emulsion Stability |

| Dilational Elasticity (E') | Ability of the interface to store energy and resist area changes. | High E' is linked to a strong Marangoni effect, resisting film thinning and enhancing stability. |

| Dilational Viscosity (E'') | Energy dissipation at the interface during area changes. | Contributes to damping of interfacial perturbations. |

| Shear Elasticity (G') | Ability of the interface to store energy under shear stress. | A high G' indicates a more solid-like, structured interface that can provide a mechanical barrier to coalescence. |

| Shear Viscosity (G'') | Resistance to flow within the interface. | High interfacial shear viscosity slows down film drainage and bubble/droplet approach, increasing stability. |

Control of Particulate Dispersion and Aggregation in Colloidal Systems

In colloidal systems containing solid particles, surfactants like Disodium 4-dodecyl 2-sulphonatosuccinate act as dispersing agents to prevent aggregation and settling.

The primary mechanism for stabilization in this context is electrosteric stabilization .

Adsorption: The surfactant molecules adsorb onto the surface of the particles. The hydrophobic dodecyl tail will typically anchor to non-polar surfaces, while the hydrophilic sulphonatosuccinate head group orients towards the aqueous phase.

Electrostatic Repulsion: The negatively charged head groups create a surface charge on the particles, leading to repulsive forces between them, similar to the mechanism in emulsions.

Steric Hindrance: The adsorbed layer of surfactant molecules forms a protective shell around each particle. When two particles approach, the compression or interpenetration of these layers results in a strong steric repulsive force that prevents them from coming into direct contact and aggregating.

By manipulating the concentration of the surfactant, the pH, and the ionic strength of the solution, the balance of attractive (van der Waals) and repulsive (electrostatic and steric) forces can be controlled. This allows for precise control over the state of dispersion, from a fully stabilized, deflocculated system to a controlled state of flocculation.

Mechanistic Investigations and Advanced Computational Chemistry Studies

Elucidation of Molecular Mechanisms of Action at Interfaces

The efficacy of Disodium (B8443419) 4-dodecyl 2-sulphonatosuccinate as a surfactant is fundamentally linked to its ability to adsorb at interfaces, such as air-water or oil-water interfaces, and to form self-assembled structures like micelles in the bulk solution. Understanding these phenomena at a molecular level is crucial for optimizing its performance.

Spectroscopic Probes for Intermolecular Interactions with Substrates

While specific spectroscopic studies on Disodium 4-dodecyl 2-sulphonatosuccinate are not extensively documented in publicly available literature, the behavior of analogous anionic surfactants provides significant insights. Spectroscopic techniques are powerful tools for probing the intermolecular interactions between surfactant molecules and various substrates. Techniques such as Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy can be employed to understand these interactions.

Table 1: Hypothetical Spectroscopic Data for a Typical Anionic Surfactant System

| Spectroscopic Technique | Parameter Measured | Hypothetical Value | Implication |

|---|---|---|---|

| Fluorescence Spectroscopy | Critical Micelle Concentration (CMC) | 1.2 mM | Concentration at which micelles begin to form. |

| NMR Spectroscopy | Chemical Shift (Δδ) of Substrate Protons | 0.15 ppm | Indicates interaction and proximity of the substrate to the surfactant's hydrophobic tail. |

| FTIR Spectroscopy | C-H Stretching Frequency Shift | 5 cm⁻¹ | Change in the local environment of the alkyl chain upon interaction with a substrate. |

Mechanistic Pathways of Solubilization and Hydrotropy

Disodium 4-dodecyl 2-sulphonatosuccinate, like other sulfosuccinate (B1259242) surfactants, is known for its ability to increase the solubility of poorly water-soluble substances, a process known as solubilization. This is primarily achieved through the encapsulation of the hydrophobic molecules within the core of the surfactant micelles.

Hydrotropy is another mechanism by which the solubility of a substance can be enhanced. While classic surfactants form distinct micelles above a certain concentration, hydrotropes can increase solubility through a more gradual self-aggregation process or by altering the solvent structure without forming well-defined micelles. Some sulfosuccinate surfactants with shorter alkyl chains have been shown to exhibit properties intermediate between those of a typical surfactant and a hydrotrope. The dodecyl chain of Disodium 4-dodecyl 2-sulphonatosuccinate suggests a more dominant micellar solubilization mechanism.

The solubilization capacity of a surfactant is an important parameter and can be quantified by the Molar Solubilization Ratio (MSR), which is the number of moles of a solubilizate that can be dissolved per mole of surfactant in micellar form. Research on various anionic surfactants has shown that the MSR is dependent on the chemical structure of both the surfactant and the solubilizate.

Computational Chemistry and Molecular Modeling of Disodium 4-Dodecyl 2-Sulphonatosuccinate Systems

Computational chemistry provides a powerful lens through which the behavior of surfactant systems can be examined at an atomic level of detail. Molecular modeling techniques can complement experimental studies by providing insights that are often difficult or impossible to obtain through experiments alone.

Molecular Dynamics Simulations for Interfacial Adsorption and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of surfactants, MD simulations can be used to model the process of micelle formation (self-assembly) and the adsorption of surfactant molecules at interfaces. These simulations can provide detailed information about the structure, dynamics, and thermodynamics of these processes.

For a surfactant like Disodium 4-dodecyl 2-sulphonatosuccinate, MD simulations could predict how the individual molecules arrange themselves at an oil-water interface, with their hydrophilic sulfonate and succinate (B1194679) heads oriented towards the water phase and their hydrophobic dodecyl tails extending into the oil phase. This arrangement leads to a reduction in the interfacial tension. While specific simulation data for this exact compound is scarce, Table 2 provides representative data from MD simulations of a generic anionic surfactant at an oil-water interface.

Table 2: Representative Data from Molecular Dynamics Simulations of an Anionic Surfactant

| Simulation Parameter | Predicted Value | Significance |

|---|---|---|

| Interfacial Tension Reduction | 35 mN/m | Quantifies the effectiveness of the surfactant in reducing the energy of the interface. |

| Area per Surfactant Molecule at Interface | 55 Ų | Indicates the packing density of the surfactant molecules at the interface. |

| Order Parameter of Alkyl Tail | 0.6 | Describes the degree of alignment of the surfactant tails, with 1 being perfectly aligned. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the study of surfactants, DFT can be used to calculate properties such as the distribution of electronic charge within the molecule, which is crucial for understanding its interactions with polar (water) and non-polar (oil) environments.

DFT calculations can provide insights into the reactivity of different parts of the Disodium 4-dodecyl 2-sulphonatosuccinate molecule. For example, it can help in understanding the interactions of the sulfonate and carboxylate groups with water molecules and counterions (Na⁺). This information is valuable for predicting how the surfactant will behave in different chemical environments.

In-Silico Prediction of Interfacial Properties and Phase Behavior

In-silico, or computational, methods can be used to predict a wide range of properties of surfactant systems. This includes the prediction of interfacial properties, such as the interfacial tension, and the phase behavior of surfactant-water-oil systems. These predictions can be made using a combination of molecular modeling techniques and thermodynamic models.

By simulating the behavior of Disodium 4-dodecyl 2-sulphonatosuccinate molecules at different concentrations and in the presence of oil and water, it is possible to construct a phase diagram that shows the conditions under which different structures, such as micelles, microemulsions, or liquid crystalline phases, will form. This predictive capability is highly valuable in the formulation of products containing this surfactant.

Application of Quantum Chemistry Approaches to Sulphonatosuccinate Systems

Quantum chemistry, a field that applies quantum mechanics to chemical systems, offers powerful tools for investigating the electronic structure and properties of molecules at the atomic level. wikipedia.org In the study of sulphonatosuccinate surfactants, such as Disodium 4-dodecyl 2-sulphonatosuccinate, these computational methods provide deep insights into molecular geometry, charge distribution, and intermolecular interactions that govern their behavior in various applications.

Quantum chemical calculations, including semi-empirical methods and Density Functional Theory (DFT), are employed to model the electronic and structural properties of these surfactants. 66.39.60researchgate.net These studies are crucial for understanding the fundamental mechanisms behind their surface activity and aggregation behavior.

One of the key applications of quantum chemistry in this context is the determination of the charge distribution within the surfactant molecule. 66.39.60 While often depicted as having a localized charge at the hydrophilic headgroup, quantum chemical calculations reveal a more nuanced picture where the charge is distributed over several atoms in the headgroup and even extends to the hydrophobic tail. 66.39.60researchgate.net This charge distribution is critical in predicting the electrostatic interactions between surfactant molecules, which in turn influence the formation and stability of micelles and other aggregates.

For instance, different semi-empirical methods can be used to calculate the atomic partial charges. The resulting charge distribution can provide insights into the electrostatic repulsion between headgroups, a key factor in surfactant aggregation. 66.39.60

Table 1: Comparison of Calculated Headgroup and Tail Partial Charges for a Generic Anionic Surfactant using Different Semi-empirical Methods

| Method | Headgroup Partial Charge (%) | α-Methylene Group Partial Charge (%) | Remainder of Alkyl Tail Partial Charge (%) |

| AM1 | 65 | 25 | 10 |

| PM3 | 70 | 20 | 10 |

| MINDO/3 | 80 | 15 | 5 |

| MNDO/d | 68 | 22 | 10 |

Note: Data is illustrative and based on general findings for anionic surfactants to demonstrate the output of quantum chemical calculations. 66.39.60

Furthermore, quantum chemical methods are utilized to explore the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netaljest.net The energies of these orbitals are indicative of the molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap, for example, can be related to the chemical stability of the surfactant molecule. researchgate.net

DFT studies, often in conjunction with molecular dynamics simulations, can also elucidate the interaction of sulphonatosuccinate surfactants with other molecules, such as water or hydrocarbons. researchgate.netrsc.org These calculations can reveal the nature and strength of intermolecular forces, including hydrogen bonds and van der Waals interactions, which are fundamental to the surfactant's function at interfaces. rsc.org For example, DFT can be used to study the hydration shell that forms around the hydrophilic headgroup of the surfactant, providing details on the number of interacting water molecules and the stability of the hydrated complex. researchgate.net

The insights gained from these computational studies are invaluable for the rational design of new surfactants with tailored properties for specific applications. By understanding the structure-property relationships at a quantum-mechanical level, it is possible to predict how modifications to the molecular structure of Disodium 4-dodecyl 2-sulphonatosuccinate would affect its performance.

Advanced Applications Research in Materials Science and Catalysis

Integration of Disodium (B8443419) 4-Dodecyl 2-Sulphonatosuccinate in Nanomaterial Synthesis and Stabilization

The unique molecular structure of surfactants like Disodium 4-dodecyl 2-sulphonatosuccinate, featuring a hydrophilic head and a hydrophobic tail, makes them excellent candidates for controlling the formation and stability of nanomaterials.

Role as a Stabilizing Agent for Nanoparticle and Nanocomposite Architectures

Anionic surfactants are crucial in preventing the agglomeration of nanoparticles during and after synthesis. The negatively charged sulphonate headgroups of a surfactant like Disodium 4-dodecyl 2-sulphonatosuccinate would adsorb onto the surface of newly formed nanoparticles. This creates a repulsive electrostatic barrier between the particles, overcoming the attractive van der Waals forces that would otherwise cause them to cluster. This stabilization is critical for maintaining the unique size-dependent properties of nanoparticles.

In the formation of nanocomposites, where nanoparticles are dispersed within a polymer or other matrix, this surfactant could act as a compatibilizer. The hydrophobic dodecyl tail would interact with the matrix material, while the hydrophilic head maintains its association with the nanoparticle, promoting a stable and uniform dispersion.

Table 1: Potential Stabilizing Effects of Disodium 4-Dodecyl 2-Sulphonatosuccinate on Various Nanoparticles

| Nanoparticle Type | Potential Stabilization Mechanism | Expected Outcome |

| Metal Oxides (e.g., ZnO, TiO₂) | Electrostatic repulsion from adsorbed sulphonate groups. | Prevention of aggregation, control of particle size during synthesis. |

| Metallic (e.g., Ag, Au) | Adsorption of surfactant on the particle surface, creating a protective layer. | Enhanced colloidal stability in aqueous solutions. |

| Polymer Nanoparticles | Incorporation into the particle structure during polymerization. | Control over particle morphology and size distribution. |

Surface Functionalization of Nanomaterials via Surfactant Adsorption

The adsorption of Disodium 4-dodecyl 2-sulphonatosuccinate onto the surface of a nanomaterial can significantly alter its surface properties. This process, known as surface functionalization, can be used to impart new functionalities to the nanomaterial. For instance, a hydrophobic nanomaterial could be rendered hydrophilic and dispersible in water by the adsorption of this surfactant. The sulphonate groups would orient towards the aqueous phase, creating a negatively charged, water-compatible surface.

This surface modification is a key step in preparing nanomaterials for various applications, such as in biomedical imaging, drug delivery, and environmental remediation, where interaction with aqueous environments is essential.

Catalytic Systems Employing Disodium 4-Dodecyl 2-Sulphonatosuccinate

The self-assembly of surfactants in solution to form micelles creates unique microenvironments that can be exploited for catalysis.

Development of Self-Assembled Catalytic Architectures

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like Disodium 4-dodecyl 2-sulphonatosuccinate spontaneously assemble into spherical or cylindrical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interfacing with the surrounding aqueous medium. These self-assembled structures can serve as "nanoreactors," encapsulating reactants and catalyst molecules, thereby influencing reaction pathways and selectivity.

Micellar Catalysis and Reaction Rate Enhancement in Aqueous Media

Micellar catalysis refers to the acceleration of chemical reactions in the presence of micelles. This rate enhancement can be attributed to several factors:

Concentration Effect: The hydrophobic core of the micelles can solubilize nonpolar reactants, bringing them into close proximity and increasing their effective concentration.

Electrostatic Interactions: The charged surface of ionic micelles can attract or repel reactant ions, influencing their local concentration near the reaction site. For an anionic surfactant like Disodium 4-dodecyl 2-sulphonatosuccinate, the negatively charged micellar surface would attract cationic reactants and repel anionic ones.

Transition State Stabilization: The unique microenvironment within the micelle can stabilize the transition state of a reaction more effectively than the bulk solvent, thereby lowering the activation energy.

Table 2: Hypothetical Reaction Rate Enhancement in the Presence of Disodium 4-Dodecyl 2-Sulphonatosuccinate Micelles

| Reaction Type | Reactant Properties | Expected Effect on Rate | Rationale |

| Hydrolysis of a nonpolar ester | Hydrophobic ester, hydrophilic nucleophile | Rate enhancement | Ester is concentrated in the micellar core, increasing its proximity to the nucleophile at the micelle-water interface. |

| Reaction between two nonpolar molecules | Both reactants are hydrophobic | Significant rate enhancement | Both reactants are solubilized and concentrated within the micellar core. |

| Reaction between a cationic and a neutral molecule | Cationic reactant, neutral hydrophobic reactant | Rate enhancement | The cationic reactant is attracted to the anionic micellar surface, while the neutral reactant is in the core, increasing the probability of collision. |

Interfacial Engineering for Functional Material Development

Interfacial engineering involves the manipulation of surfaces and interfaces to create materials with desired properties. Surfactants are key tools in this field due to their ability to modify interfacial tension and surface energy. Disodium 4-dodecyl 2-sulphonatosuccinate, with its anionic and amphiphilic nature, could be employed to control the interface between different phases in the creation of functional materials.

For example, in the production of emulsions and foams, this surfactant would stabilize the interface between oil and water or air and water, respectively. This is crucial for the formulation of a wide range of products, from coatings and adhesives to personal care products. In the context of advanced materials, this interfacial control could be used to create structured porous materials or to template the growth of thin films with specific orientations. The ability to precisely control interfacial properties is fundamental to the bottom-up fabrication of complex functional materials.

Wettability Control and Surface Energy Modification of Solid Substrates

The ability to control the wetting behavior of solid surfaces is crucial in a multitude of applications, including coatings, printing, and microfluidics. Disodium 4-dodecyl 2-sulphonatosuccinate can be employed to modify the surface energy of various substrates, thereby controlling their wettability.

The effectiveness of Disodium 4-dodecyl 2-sulphonatosuccinate in modifying surface energy is concentration-dependent. As the concentration of the surfactant in the solution increases up to its critical micelle concentration (CMC), the adsorption at the solid-liquid interface increases, leading to a more significant reduction in contact angle. Research has shown that the CMC for Disodium 4-dodecyl 2-sulphonatosuccinate is approximately 0.044 g/L, and it can reduce the surface tension of water to around 37.16 mN/m. chembk.com

The following table illustrates the hypothetical effect of increasing concentrations of Disodium 4-dodecyl 2-sulphonatosuccinate on the contact angle of water on different polymer substrates. This data is representative of the expected trend for an anionic surfactant of this nature.

| Substrate Material | Surface Type | Surfactant Concentration (g/L) | Resultant Water Contact Angle (°) |

| Polystyrene | Hydrophobic | 0 (Pure Water) | 90 |

| 0.01 | 75 | ||

| 0.05 (near CMC) | 60 | ||

| Poly(methyl methacrylate) | More Hydrophilic | 0 (Pure Water) | 70 |

| 0.01 | 60 | ||

| 0.05 (near CMC) | 50 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend of wettability modification by a surfactant like Disodium 4-dodecyl 2-sulphonatosuccinate.

Tailoring Material Interfaces for Specific Performance Attributes

The performance of composite materials and catalytic systems often hinges on the properties of the interface between their constituent components. Disodium 4-dodecyl 2-sulphonatosuccinate can act as an interfacial modifier or coupling agent to enhance the performance of such systems.

In polymer composites, for instance, this surfactant can improve the adhesion between a hydrophobic polymer matrix and a hydrophilic filler. By adsorbing at the filler-polymer interface, the surfactant can bridge the two dissimilar phases. The hydrophobic dodecyl tail can interact with the polymer matrix, while the hydrophilic sulphonatosuccinate head can bond with the filler surface, leading to improved stress transfer and enhanced mechanical properties of the composite.

In the realm of catalysis, Disodium 4-dodecyl 2-sulphonatosuccinate can be used in the synthesis of nanoparticles with controlled size and stability. During nanoparticle synthesis in solution, the surfactant can adsorb onto the growing nanoparticle surfaces, preventing aggregation and controlling the final particle size. The charged head group can also influence the catalytic activity of the nanoparticles by modifying the electronic environment at the surface or by influencing the adsorption of reactants.

The table below provides a conceptual overview of how Disodium 4-dodecyl 2-sulphonatosuccinate could be used to tailor material interfaces for specific performance attributes.

| Application Area | Material System | Role of Surfactant | Targeted Performance Attribute |

| Polymer Composites | Hydrophobic Polymer Matrix with Hydrophilic Filler | Adhesion Promoter / Coupling Agent | Improved Mechanical Strength and Toughness |

| Nanoparticle Synthesis | Metal Nanoparticles in Aqueous Solution | Stabilizing Agent / Capping Agent | Controlled Particle Size and Prevention of Agglomeration |

| Supported Catalysis | Catalytic Nanoparticles on a Solid Support | Dispersion Aid / Adhesion Promoter | Enhanced Catalytic Activity and Stability |

Note: This table presents potential applications and roles for Disodium 4-dodecyl 2-sulphonatosuccinate based on the general principles of surfactant chemistry in materials science.

Environmental Fate and Ecotoxicological Modeling Research

Biodegradation Pathways and Kinetics of Disodium (B8443419) 4-Dodecyl 2-Sulphonatosuccinate in Environmental Compartments

Disodium 4-dodecyl 2-sulphonatosuccinate is recognized for its susceptibility to biodegradation, particularly under aerobic conditions. The rate and extent of this degradation are influenced by the structure of its alkyl chain.

Microbial Degradation Mechanisms and Enzyme Activity Studies

The primary mechanism for the breakdown of sulfosuccinate (B1259242) surfactants by microorganisms involves the hydrolysis of the ester bond. This initial step is followed by desulfonation and subsequent oxidation of the resulting succinate (B1194679) and alcohol molecules. Studies on similar sulfosuccinates, such as sodium di(2-ethylhexyl) sulfosuccinate and sodium diisooctyl sulfosuccinate, have demonstrated high removal efficiencies, exceeding 99% within a 24-hour period in laboratory-scale sequencing batch reactors. This indicates a rapid primary biodegradation process.

Influence of Environmental Factors on Degradation Rates and Metabolite Formation

Several environmental factors can significantly impact the rate at which Disodium 4-dodecyl 2-sulphonatosuccinate biodegrades. Optimal degradation is typically observed under neutral pH conditions and within a temperature range of 20 to 30°C. While aerobic environments foster ready biodegradation, anaerobic conditions lead to a slower and often incomplete breakdown of the surfactant. The presence of other organic pollutants can also affect the degradation process, either by inhibiting or enhancing it, depending on the specific co-contaminant.

Environmental Distribution and Partitioning Behavior Research

The distribution of Disodium 4-dodecyl 2-sulphonatosuccinate in the environment is largely governed by its interaction with soil and sediment, as well as its movement through water and air.

Adsorption/Desorption Studies in Soil and Sediment Matrices

The adsorption of sulfosuccinate surfactants to soil and sediment is a key factor in their environmental distribution. This process is heavily influenced by the organic carbon content of the soil, the mineralogy of the clay present, and the pH of the surrounding environment. Higher adsorption rates are generally observed in soils with a greater organic carbon content and at lower pH values. The Freundlich and Langmuir models are commonly used to describe the adsorption isotherms for these types of surfactants.

Modeling of Aqueous and Atmospheric Transport and Distribution

Multimedia fate models are employed to predict the environmental distribution of surfactants like Disodium 4-dodecyl 2-sulphonatosuccinate. These models take into account the partitioning of the chemical between various environmental compartments, including water, soil, and air. They also incorporate degradation and transport processes to estimate the Predicted Environmental Concentration (PEC) in different environmental settings.

Ecotoxicological Impact Assessment through Quantitative Structure-Activity Relationships (QSARs) and Predictive Models

Quantitative Structure-Activity Relationships (QSARs) are valuable tools for predicting the ecotoxicological effects of surfactants without extensive animal testing. These models establish a relationship between the chemical structure of a substance and its biological activity.

For anionic surfactants, including sulfosuccinates, QSAR models have been developed to predict their toxicity to aquatic organisms. These models often utilize molecular descriptors such as the octanol-water partition coefficient (log Kow) and the critical micelle concentration (CMC) to accurately forecast toxicity. The toxicity of sulfosuccinates to aquatic life is influenced by the length of the alkyl chain, with longer chains generally exhibiting greater toxicity.

Ecotoxicological studies have provided the following data on the toxicity of sulfosuccinates to various aquatic organisms:

| Organism | EC50/LC50 (mg/L) | Reference |

| Algae | 1 to 10 | |

| Daphnids | 1 to 10 | |

| Fish | >10 |

The Predicted No-Effect Concentration (PNEC) for sulfosuccinates in the aquatic compartment is typically in the range of 0.1 to 1 mg/L. Based on current usage patterns, risk assessments suggest that sulfosuccinates are not expected to pose a significant risk to the environment.

Development and Validation of QSARs for Aquatic Organisms

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that aim to predict the biological activity or toxicity of a chemical based on its molecular structure. emerald.com For surfactants like Disodium 4-dodecyl 2-sulphonatosuccinate, QSARs can be valuable tools for estimating aquatic toxicity without extensive animal testing.

While specific QSAR models developed exclusively for Disodium 4-dodecyl 2-sulphonatosuccinate are not extensively documented in publicly available literature, general models for anionic surfactants provide a foundational understanding. These models are typically validated by comparing the predicted toxicity values with experimentally determined data for a range of related surfactants. The validation process is critical to ensure the model's accuracy and predictive power for new or untested chemicals within its applicability domain.

Table 1: Key Parameters in QSAR Models for Anionic Surfactants

| Parameter | Description | Relevance to Disodium 4-dodecyl 2-sulphonatosuccinate |

| Log P (Octanol-Water Partition Coefficient) | A measure of the chemical's hydrophobicity. | The dodecyl (C12) chain contributes to its lipophilic character, influencing its potential to bioaccumulate and interact with organism membranes. |

| Molecular Weight | The mass of one mole of the substance. | Influences the diffusion and transport of the molecule across biological barriers. |

| Topological Indices | Numerical descriptors of the molecular structure. | Capture information about the size, shape, and branching of the molecule, which can affect its biological activity. |

| Quantum Chemical Descriptors | Parameters derived from quantum mechanical calculations. | Provide insights into the electronic properties of the molecule, such as its charge distribution and reactivity. |

In-Silico Ecotoxicity Predictions and Comparative Species Sensitivity Analysis

In-silico (computer-based) methods are increasingly used to predict the ecotoxicity of chemicals, offering a rapid and cost-effective alternative to traditional laboratory testing. These methods often utilize QSAR models and other computational tools to estimate the potential harm a substance may cause to different species.

For Disodium 4-dodecyl 2-sulphonatosuccinate, in-silico predictions would likely focus on its acute and chronic toxicity to standard aquatic test organisms, such as fish, daphnids (water fleas), and algae. The mode of action for many anionic surfactants is considered to be non-specific narcosis, where the chemical disrupts the function of cell membranes.

Comparative species sensitivity analysis involves evaluating the toxicity of a chemical across different species to identify those that are most vulnerable. While specific comparative sensitivity data for Disodium 4-dodecyl 2-sulphonatosuccinate is scarce, general trends for anionic surfactants indicate that sensitivity can vary among different trophic levels. For instance, some studies on related compounds suggest that invertebrates like Daphnia magna can be particularly sensitive to certain anionic surfactants. cir-safety.org

Table 2: Representative Ecotoxicity Endpoints for Anionic Surfactants

| Trophic Level | Test Organism | Endpoint | Typical Effect Concentration Range (for C12 anionic surfactants) |

| Algae | Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 1 - 10 mg/L |

| Invertebrate | Daphnia magna | EC50 (Immobilization) | 1 - 10 mg/L |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (Mortality) | 1 - 10 mg/L |

Note: These are general ranges for C12 anionic surfactants and may not be specific to Disodium 4-dodecyl 2-sulphonatosuccinate.

Methodologies for Environmental Exposure and Risk Assessment

Environmental risk assessment for chemicals like Disodium 4-dodecyl 2-sulphonatosuccinate is a systematic process that evaluates the potential for adverse ecological effects. It typically involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves determining the potential adverse effects a substance can cause. For Disodium 4-dodecyl 2-sulphonatosuccinate, the primary hazard of concern in the aquatic environment is its toxicity to aquatic organisms.

Dose-Response Assessment: This involves quantifying the relationship between the dose or concentration of the chemical and the incidence of adverse effects. This is where ecotoxicity data, whether from laboratory tests or in-silico predictions, is utilized.

Exposure Assessment: This step aims to determine the concentration of the chemical that is likely to be found in the environment. For a widely used surfactant, this would involve modeling its release from consumer and industrial sources, its fate and transport in wastewater treatment systems and receiving waters, and its potential for degradation. Anionic surfactants, including sulfosuccinates, are generally considered to be biodegradable, which is a key factor in their exposure assessment. cir-safety.org

Risk Characterization: In the final step, the information from the previous steps is integrated to estimate the likelihood and magnitude of adverse effects in the environment. This is often done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of the substance in the environment, while the PNEC is the concentration below which adverse effects are not expected to occur. The ratio of PEC to PNEC is used to determine the level of risk.

Methodologies for the environmental risk assessment of surfactants are well-established within regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. These frameworks provide guidance on the data requirements and assessment procedures for ensuring the environmental safety of chemicals.

Future Research Directions and Emerging Interdisciplinary Opportunities

Integration with Artificial Intelligence and Machine Learning for Predictive Surfactant Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to dramatically accelerate the design and optimization of surfactants, moving from traditional trial-and-error methods to a predictive, data-driven approach. digitellinc.comencyclopedia.pub This computational revolution allows for the rapid screening of virtual candidates and the tailoring of molecules with precisely desired properties.